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molecular formula C15H14N2 B8779657 N,N'-Propanediylidenedianiline CAS No. 5652-79-9

N,N'-Propanediylidenedianiline

Cat. No. B8779657
M. Wt: 222.28 g/mol
InChI Key: FPKDDRIXOSMQPI-UHFFFAOYSA-N
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Patent
US05565554

Procedure details

2,3,3-Trimethyl indolenine, methylbenzothiazole, iodomethane, and diidopropane were purchased from Aldrich and used without further purification. Malonaldehyde dianil was synthesized according to literature reports (Glauert, R. H. and Mann, F. G. J. Chem. Soc. (1952) 5012, by the method of Claisen Ber. (1903) 36, 3668). Dry nitrobenzene was freshly distilled from CaH2. Dry triethylamine was distilled from Na°. DMF was predried with MgSO4, fractionally distilled and stored over molecular sieves. All dry solvents were stored under N2. All reactions were run under anhydrous conditions under N2. Reactions were monitored by TLC (silica gel 60, A260, Fisher) and visualized with short and long wavelength UV irradiation. Flash column chromatography was performed on silica gel 60 (200-440 mesh Fluka).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[C:2]1[C:10]([CH3:12])(C)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.CC1S[C:16]2[CH:22]=[CH:21][CH:20]=[CH:19][C:17]=2[N:18]=1.IC>>[CH:21]1[CH:20]=[CH:19][C:17]([N:18]=[CH:12][CH2:10][CH:2]=[N:3][C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:16][CH:22]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=NC2=CC=CC=C2C1(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1SC2=C(N1)C=CC=C2
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
used without further purification
DISTILLATION
Type
DISTILLATION
Details
Dry nitrobenzene was freshly distilled from CaH2
DISTILLATION
Type
DISTILLATION
Details
Dry triethylamine was distilled from Na°
DISTILLATION
Type
DISTILLATION
Details
fractionally distilled
CUSTOM
Type
CUSTOM
Details
long wavelength UV irradiation

Outcomes

Product
Name
Type
product
Smiles
C1=CC=C(C=C1)N=CCC=NC2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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